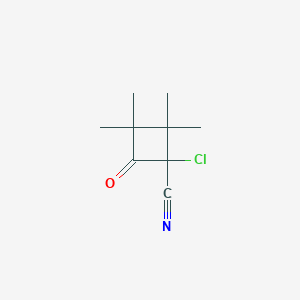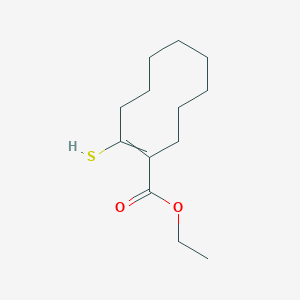![molecular formula C13H21ClSi3 B14394629 {[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) CAS No. 88137-60-4](/img/structure/B14394629.png)
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is a complex organosilicon compound with the chemical formula C13H21ClSi3. This compound is notable for its unique structure, which includes both chloromethyl and ethynyl groups attached to a silanediyl core, along with trimethylsilane groups. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of {[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves multiple steps, starting with the preparation of the chloromethyl and ethynyl precursors. One common method involves the reaction of chloromethylsilane with ethynylsilane under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new compounds.
Addition: The ethynyl groups can participate in addition reactions with halogens or hydrogen halides, leading to the formation of haloalkenes or alkanes.
Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as tetrahydrofuran or dichloromethane, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds
Biology: In biological research, the compound can be used as a precursor for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anticancer or antiviral agents.
Industry: In industrial applications, the compound is used in the production of specialty polymers, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials.
Mécanisme D'action
The mechanism of action of {[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) depends on its specific application and the derivatives formed from it. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, while the ethynyl groups can participate in π-π interactions with aromatic residues.
The pathways involved in the compound’s mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The specific molecular targets and pathways depend on the structure of the derivative and its intended application.
Comparaison Avec Des Composés Similaires
{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) can be compared with other organosilicon compounds, such as:
Trimethylsilylacetylene: This compound has a similar ethynyl group but lacks the chloromethyl and silanediyl groups, making it less versatile in certain reactions.
Chloromethyltrimethylsilane: This compound contains the chloromethyl and trimethylsilane groups but lacks the ethynyl and silanediyl groups, limiting its applications in some synthetic routes.
Bis(trimethylsilyl)acetylene: This compound has two trimethylsilane groups attached to an ethynyl group but lacks the chloromethyl and silanediyl groups, making it less reactive in certain reactions.
The uniqueness of {[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
88137-60-4 |
|---|---|
Formule moléculaire |
C13H21ClSi3 |
Poids moléculaire |
297.01 g/mol |
Nom IUPAC |
chloromethyl-ethynyl-bis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C13H21ClSi3/c1-8-17(13-14,11-9-15(2,3)4)12-10-16(5,6)7/h1H,13H2,2-7H3 |
Clé InChI |
NPJUDEXUUXZIJO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Si](CCl)(C#C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


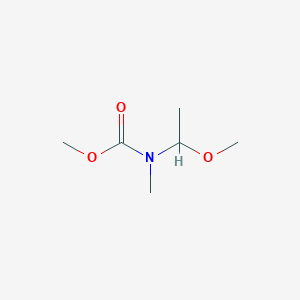
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)


![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)

![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)


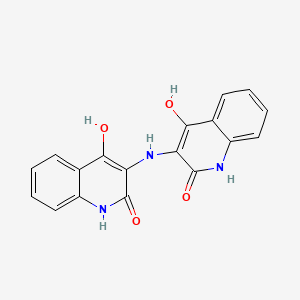
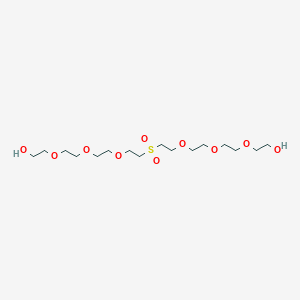
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)
